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Compound of Interest

Compound Name:
(2-Propoxypyridin-3-yl)boronic

acid

Cat. No.: B169156 Get Quote

This technical guide provides an in-depth overview of (2-Propoxypyridin-3-yl)boronic acid, a

key building block in medicinal chemistry and organic synthesis. The document is intended for

researchers, scientists, and professionals in drug development, offering detailed information on

its properties, synthesis, and applications, with a focus on experimental protocols and reaction

mechanisms.

Compound Identification and Properties
(2-Propoxypyridin-3-yl)boronic acid is a substituted pyridylboronic acid derivative. Boronic

acids are a class of organoboron compounds that have become indispensable in modern

organic chemistry, particularly for the formation of carbon-carbon bonds.[1][2] The presence of

the pyridine ring and the boronic acid moiety makes this compound a versatile reagent in the

synthesis of complex molecules, including pharmaceutically active compounds.[3][4]

Table 1: Physicochemical and Identification Data
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Property Value Reference

CAS Number 1218790-85-2

Molecular Formula C₈H₁₂BNO₃

Molecular Weight 181.00 g/mol [5]

SMILES CCCOC1=NC=CC=C1B(O)O [5]

| Storage Conditions | Inert atmosphere, 2-8°C |[5] |

Synthesis Pathway and Protocol
The synthesis of pyridylboronic acids often involves a lithium-halogen exchange reaction on a

corresponding halopyridine, followed by quenching with a trialkyl borate. This establishes the

carbon-boron bond, which is then hydrolyzed to the desired boronic acid.
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Start: 2-Propoxy-3-bromopyridine

Lithium-Halogen Exchange
(-78°C to -40°C)

Reagent:
n-Butyllithium (n-BuLi)
Solvent: THF/Toluene

Intermediate:
(2-Propoxypyridin-3-yl)lithium

Borylation

Reagent:
Triisopropyl borate B(O-iPr)₃

Intermediate:
Borate Ester Complex

Aqueous Workup / Hydrolysis
(e.g., HCl or NH₄Cl)

Final Product:
(2-Propoxypyridin-3-yl)boronic acid

Click to download full resolution via product page

Caption: General synthesis workflow for (2-Propoxypyridin-3-yl)boronic acid.

This protocol is a representative method adapted from general procedures for preparing

pyridylboronic acids.[6][7]
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Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen

atmosphere, add anhydrous tetrahydrofuran (THF) and toluene. Cool the solution to -78°C

using a dry ice/acetone bath.

Starting Material: Add 2-propoxy-3-bromopyridine (1.0 eq) to the cooled solvent.

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the

temperature at -78°C. Stir the mixture for 1 hour. The reaction progress can be monitored by

TLC or LC-MS.

Borylation: To the resulting solution of 3-lithiopyridine, add triisopropyl borate (1.2 eq)

dropwise, ensuring the temperature does not rise above -70°C.

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 12-16 hours.

Hydrolysis: Cool the mixture to 0°C and slowly quench by adding aqueous HCl (2M) or a

saturated solution of ammonium chloride until the pH is acidic (~pH 2-3).

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl

acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by recrystallization

or column chromatography to yield pure (2-Propoxypyridin-3-yl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling
A primary application of (2-Propoxypyridin-3-yl)boronic acid is its use as a nucleophilic

partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a

powerful method for constructing biaryl and heteroaryl structures, which are common motifs in

pharmaceuticals.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b169156?utm_src=pdf-body
https://www.benchchem.com/product/b169156?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.researchgate.net/publication/244232487_The_Preparation_of_a_Stable_2-Pyridylboronate_and_Its_Reactivity_in_the_Suzuki-Miyaura_Cross-Coupling_Reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pd(0)L₂
(Active Catalyst)

Oxidative Addition

R¹-Pd(II)L₂-X

Transmetalation

R¹-Pd(II)L₂-R²

Reductive Elimination

 Catalyst
Regeneration

Product
R¹-R²

Aryl Halide (R¹-X)

(2-Propoxypyridin-3-yl)boronic acid
(R²-B(OH)₂) Base (e.g., K₂CO₃, Cs₂CO₃)

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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This general protocol outlines the coupling of (2-Propoxypyridin-3-yl)boronic acid with an

aryl bromide.

Reaction Setup: In a Schlenk flask, combine (2-Propoxypyridin-3-yl)boronic acid (1.2 eq),

the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a

base like potassium carbonate (2.0 eq).

Solvent Addition: Add a degassed solvent mixture, for example, dioxane and water (4:1).

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an

inert gas (nitrogen or argon).

Heating: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction by TLC or

LC-MS until the starting material is consumed (typically 4-24 hours).

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic

solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to

isolate the desired biaryl product.

Spectroscopic Characterization Protocols
Accurate spectroscopic analysis is essential to confirm the identity and purity of (2-
Propoxypyridin-3-yl)boronic acid. The following are standard protocols for acquiring key

spectral data.[10][11]

Table 2: Summary of Spectroscopic Characterization Methods
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Technique
Sample
Preparation

Instrument Purpose

¹H and ¹³C NMR

5-10 mg in 0.6 mL
of deuterated
solvent (e.g.,
DMSO-d₆,
Methanol-d₄).

400 MHz or higher
NMR spectrometer.

Structural
elucidation and
purity assessment.

Mass Spectrometry

0.1 mg/mL in

methanol or

acetonitrile, often with

formic acid.

ESI-TOF or Orbitrap

mass spectrometer.

Confirmation of

molecular weight and

formula.

| Infrared (IR) | Small amount of solid sample placed directly on the ATR crystal. | FT-IR

spectrometer with an ATR accessory. | Identification of functional groups (O-H, B-O, C=N). |

Sample Preparation: Dissolve approximately 5-10 mg of (2-Propoxypyridin-3-yl)boronic
acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR

tube. Methanol-d₄ can be useful for simplifying spectra by exchanging with the acidic B(OH)₂

protons.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with 16-32 scans and a

relaxation delay of 1-2 seconds. Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower

sensitivity of the ¹³C nucleus, 1024-4096 scans with a relaxation delay of 2-5 seconds are

typically required.

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent

such as methanol or acetonitrile. A small amount of formic acid may be added to aid in

protonation for positive ion mode.

Instrumentation: Use a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
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Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion

mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

Sample Preparation: Place a small amount of solid (2-Propoxypyridin-3-yl)boronic acid
directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an

ATR module.

Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply pressure to

ensure firm contact between the sample and the crystal. Record the sample spectrum,

typically co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/pdf/Spectroscopic_Profile_of_2_Chloropyridine_3_boronic_acid_A_Technical_Guide.pdf
https://www.benchchem.com/product/b169156#2-propoxypyridin-3-yl-boronic-acid-cas-number
https://www.benchchem.com/product/b169156#2-propoxypyridin-3-yl-boronic-acid-cas-number
https://www.benchchem.com/product/b169156#2-propoxypyridin-3-yl-boronic-acid-cas-number
https://www.benchchem.com/product/b169156#2-propoxypyridin-3-yl-boronic-acid-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b169156?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

